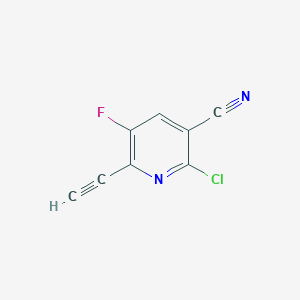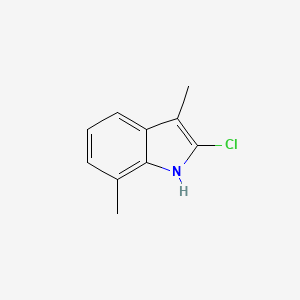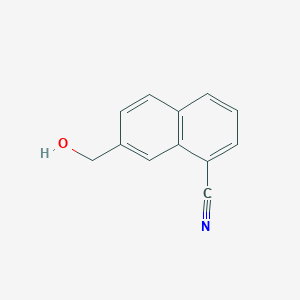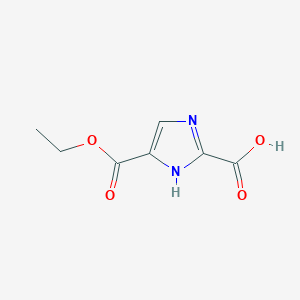
3-(1H-Indazol-6-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 3-(1H-Indazol-6-IL)propanoico: es un compuesto orgánico aromático heterocíclico que pertenece a la familia de los indazoles. Los compuestos de indazol son conocidos por sus diversas actividades biológicas, incluyendo propiedades antiinflamatorias, antimicrobianas, anticancerígenas e antihipertensivas . La estructura del ácido 3-(1H-Indazol-6-IL)propanoico consiste en un anillo de indazol unido a una porción de ácido propanoico, lo que lo convierte en un compuesto valioso en la química medicinal y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-(1H-Indazol-6-IL)propanoico se puede lograr a través de varios métodos, incluyendo reacciones catalizadas por metales de transición, reacciones de ciclación reductora y reacciones sin metales. Un método común implica la condensación de o-fluorobenzaldehídos con hidracina, seguida de ciclación para formar el anillo de indazol . Otro enfoque incluye el uso de Cu(OAc)2 como catalizador para la formación del enlace N-N, empleando oxígeno como oxidante terminal .
Métodos de producción industrial: La producción industrial del ácido 3-(1H-Indazol-6-IL)propanoico generalmente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar altos rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 3-(1H-Indazol-6-IL)propanoico experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de indazol, donde los reactivos electrófilos o nucleófilos reemplazan átomos de hidrógeno específicos.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Reactivos electrófilos como el bromo o reactivos nucleófilos como el metóxido de sodio.
Principales productos formados:
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Biología: El compuesto exhibe actividades biológicas como propiedades antiinflamatorias y antimicrobianas, lo que lo convierte en un candidato para el desarrollo de fármacos .
Medicina: La investigación ha demostrado que los derivados del indazol, incluido el ácido 3-(1H-Indazol-6-IL)propanoico, tienen potenciales efectos anticancerígenos e antihipertensivos .
Industria: En la industria farmacéutica, el ácido 3-(1H-Indazol-6-IL)propanoico se utiliza en el desarrollo de nuevos agentes terapéuticos y como intermedio en la síntesis de ingredientes farmacéuticos activos.
Mecanismo De Acción
El mecanismo de acción del ácido 3-(1H-Indazol-6-IL)propanoico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir enzimas como la ciclooxigenasa-2 (COX-2), lo que lleva a efectos antiinflamatorios . Además, puede interactuar con receptores celulares y vías de señalización involucradas en la proliferación y apoptosis de células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares:
- Ácido 1H-Indazol-5-propanoico
- Ácido 1H-Indazol-4-acético
- Ácido 1H-Indazol-3-propanoico
Comparación: El ácido 3-(1H-Indazol-6-IL)propanoico es único debido a su patrón de sustitución específico en el anillo de indazol, lo que puede influir en su actividad biológica y reactividad química. En comparación con otros derivados del indazol, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un compuesto valioso para el diseño y desarrollo de fármacos específicos .
Propiedades
Número CAS |
885271-23-8 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
3-(1H-indazol-6-yl)propanoic acid |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14) |
Clave InChI |
CVRGUMPECSUQDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CCC(=O)O)NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
![(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11909050.png)
![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)



![6-Methyl-[1,3]dioxolo[4,5-g]quinoxaline](/img/structure/B11909104.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)


